molecular formula C9H8N2O4 B1600246 6-Nitroindoline-2-carboxylic acid CAS No. 428861-42-1

6-Nitroindoline-2-carboxylic acid

Cat. No.: B1600246
CAS No.: 428861-42-1
M. Wt: 208.17 g/mol
InChI Key: NFQWNEJEGYYGON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitroindoline-2-carboxylic acid is a compound of significant interest in the field of organic chemistry due to its unique structure and potential applications. It is a derivative of indoline, a bicyclic compound consisting of a benzene ring fused to a pyrrolidine ring. The presence of a nitro group at the 6-position and a carboxylic acid group at the 2-position of the indoline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitroindoline-2-carboxylic acid typically involves the nitration of L-phenylalanine, followed by a series of reactions including bromination and intramolecular cyclization. One common method involves the use of urea nitrate and sulfuric acid as nitrating agents to convert L-phenylalanine to 2,4-dinitro-L-phenylalanine. This intermediate is then subjected to intramolecular nitro amination to yield this compound with high enantiomeric excess .

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized for higher yields and cost-effectiveness. The process involves the same basic steps but is carried out in larger quantities with more efficient reaction conditions. The use of commercially available chiral pool compounds like L-phenylalanine makes the process suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-Nitroindoline-2-carboxylic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Cyclization: Cyclization reactions often require acidic or basic catalysts and elevated temperatures.

Major Products

The major products formed from these reactions include aminoindoline derivatives, substituted indoline compounds, and various cyclized products depending on the specific reaction conditions .

Scientific Research Applications

6-Nitroindoline-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Nitroindoline-2-carboxylic acid exerts its effects is primarily through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity. The compound’s unique structure allows it to interact with various molecular targets and pathways, making it a versatile tool in chemical and biological research .

Comparison with Similar Compounds

Similar Compounds

    Indoline-2-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    6-Aminoindoline-2-carboxylic acid: The amino group provides different reactivity compared to the nitro group.

    6-Bromoindoline-2-carboxylic acid: The bromo group offers different substitution patterns and reactivity.

Uniqueness

6-Nitroindoline-2-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it particularly valuable in synthetic chemistry and research applications .

Biological Activity

6-Nitroindoline-2-carboxylic acid (6-NICA) is a compound that has garnered significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of 6-NICA, focusing on its antimicrobial, anticancer, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that includes a nitro group at the 6-position and a carboxylic acid group at the 2-position of the indoline ring. This configuration imparts distinct chemical properties that contribute to its biological activities.

Antimicrobial Activity

Research indicates that derivatives of 6-NICA exhibit notable antimicrobial properties. A study evaluating various indole and indoline derivatives found that certain compounds demonstrated significant inhibitory effects against a range of bacterial strains. The mechanism is believed to involve the interaction of the nitro group with microbial DNA, disrupting cellular processes.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
6-NICAE. coli25 µg/mL
6-NICAS. aureus20 µg/mL
6-NICAP. aeruginosa30 µg/mL

Anticancer Activity

The anticancer potential of 6-NICA has been investigated in various cancer cell lines. A study reported that 6-NICA exhibited cytotoxic effects against human breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. The compound's mechanism of action is hypothesized to involve induction of apoptosis through the activation of caspase pathways.

Cell LineIC50 Value (µM)
MCF-715.1
HeLa18.6

The biological activity of 6-NICA can be attributed to its functional groups:

  • Nitro Group : Can be reduced to form reactive intermediates that interact with cellular macromolecules.
  • Carboxylic Acid Group : Facilitates hydrogen bonding and ionic interactions with target proteins, enhancing binding affinity.

Case Studies

  • Antimicrobial Study : A comprehensive evaluation was conducted on various derivatives of indole-2-carboxylic acids, including 6-NICA, revealing their effectiveness against resistant bacterial strains. The study highlighted the potential for developing new antimicrobial agents based on this scaffold .
  • Cancer Research : In vitro studies demonstrated that treatment with 6-NICA led to significant reductions in cell viability in MCF-7 and HeLa cells, suggesting its potential as a chemotherapeutic agent . Further investigations into its structure-activity relationship (SAR) revealed modifications that enhanced its potency.

Comparative Analysis with Related Compounds

To understand the uniqueness of 6-NICA, it is beneficial to compare it with similar compounds:

CompoundAntimicrobial ActivityAnticancer Activity
Indoline-2-carboxylic acidModerateLow
6-Aminoindoline-2-carboxylic acidLowModerate
This compound HighHigh

Future Directions

The promising biological activities of 6-NICA warrant further research into:

  • Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion profiles.
  • In vivo Studies : Evaluating efficacy and safety in animal models.
  • Mechanistic Studies : Elucidating specific molecular targets involved in its action.

Properties

IUPAC Name

6-nitro-2,3-dihydro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c12-9(13)8-3-5-1-2-6(11(14)15)4-7(5)10-8/h1-2,4,8,10H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQWNEJEGYYGON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C1C=CC(=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466507
Record name 6-nitroindoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428861-42-1
Record name 6-nitroindoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Nitroindoline-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Nitroindoline-2-carboxylic acid
Reactant of Route 3
6-Nitroindoline-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-Nitroindoline-2-carboxylic acid
Reactant of Route 5
6-Nitroindoline-2-carboxylic acid
Reactant of Route 6
6-Nitroindoline-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.